molecular formula C7H9BrN2O B2882544 [1-(4-Bromopyrazol-1-yl)cyclopropyl]methanol CAS No. 2241142-25-4

[1-(4-Bromopyrazol-1-yl)cyclopropyl]methanol

Cat. No.: B2882544
CAS No.: 2241142-25-4
M. Wt: 217.066
InChI Key: UCIBJNSKKIUIRM-UHFFFAOYSA-N
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Description

[1-(4-Bromopyrazol-1-yl)cyclopropyl]methanol: is a chemical compound with the molecular formula C7H9BrN2O and a molecular weight of 217.06 g/mol . This compound is characterized by the presence of a bromopyrazole group attached to a cyclopropylmethanol moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Bromopyrazol-1-yl)cyclopropyl]methanol typically involves the reaction of 4-bromopyrazole with cyclopropylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification techniques, such as column chromatography or recrystallization, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : [1-(4-Bromopyrazol-1-yl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : The compound can be reduced to form the corresponding alcohol or amine derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: : this compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Amines in ethanol, thiols in DMF, alkoxides in THF.

Major Products Formed

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: : [1-(4-Bromopyrazol-1-yl)cyclopropyl]methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: : The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways. It can act as a ligand in binding studies to understand protein-ligand interactions.

Medicine: : Research is ongoing to explore the potential therapeutic applications of this compound. It is being studied for its potential use in the treatment of various diseases, including cancer and neurological disorders.

Industry: : The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals. It is also employed in the production of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of [1-(4-Bromopyrazol-1-yl)cyclopropyl]methanol involves its interaction with specific molecular targets. The bromopyrazole group can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function. The cyclopropylmethanol moiety can modulate the compound’s solubility and permeability, influencing its bioavailability and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    [1-(4-Chloropyrazol-1-yl)cyclopropyl]methanol: Similar structure but with a chlorine atom instead of bromine.

    [1-(4-Fluoropyrazol-1-yl)cyclopropyl]methanol: Similar structure but with a fluorine atom instead of bromine.

    [1-(4-Methylpyrazol-1-yl)cyclopropyl]methanol: Similar structure but with a methyl group instead of bromine.

Uniqueness

Properties

IUPAC Name

[1-(4-bromopyrazol-1-yl)cyclopropyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c8-6-3-9-10(4-6)7(5-11)1-2-7/h3-4,11H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIBJNSKKIUIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)N2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2241142-25-4
Record name [1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]methanol
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